molecular formula C21H22FN5O B2369692 2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 145938-41-6

2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No. B2369692
CAS RN: 145938-41-6
M. Wt: 379.439
InChI Key: GKLMISPVSOJYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one” is a chemical compound with the molecular formula C21H22FN5O . It has a molecular weight of 379.4 g/mol . The compound has several synonyms, including CHEMBL70928 and 145938-41-6 .


Molecular Structure Analysis

The compound has a complex structure that includes a fluorophenyl ring, a piperazino group, and an imidazoquinazolinone group . The InChI string of the compound is "InChI=1S/C21H22FN5O/c22-15-5-7-17 (8-6-15)26-11-9-25 (10-12-26)13-16-14-27-20 (23-16)18-3-1-2-4-19 (18)24-21 (27)28/h1-8,16,23H,9-14H2" . The compound’s canonical SMILES string is "C1CN (CCN1CC2CN3C (=C4C=CC=CC4=NC3=O)N2)C5=CC=C (C=C5)F" .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 379.18083850 g/mol . The compound has a topological polar surface area of 51.2 Ų . It has 28 heavy atoms . The compound has a formal charge of 0 . Its complexity, as computed by Cactvs, is 757 .

Scientific Research Applications

Antihypertensive Action

The quinazoline derivative, referred to as DL-017, demonstrates α1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues. Notably, it has been shown to reduce heart rate and blood pressure in a dose-dependent manner without causing reflex tachycardia or compromising the autoregulation of cerebral blood flow, positioning it as a potential candidate for the long-term treatment of hypertension (Tsai et al., 2001).

Anti-inflammatory and Immunomodulatory Effects

A series of 6-fluoro-7-(1-piperazino)quinazolines, structurally related to the compound of interest, exhibit dual inhibitory activities towards TNF-α production and T cell proliferation. One such compound, identified as 7a, has demonstrated both anti-inflammatory and immunomodulatory effects in animal models, suggesting potential therapeutic applications in conditions characterized by excessive inflammation or aberrant immune responses (Tobe et al., 2003).

Antitumor Activity

Certain 4(3H)-quinazolinone derivatives with dithiocarbamate side chains have shown significant in vitro antitumor activity against human myelogenous leukemia cells. In particular, a compound labeled as 8q, closely related to the compound , has demonstrated a notable inhibitory activity with a low IC50 value, highlighting its potential as a lead compound in anticancer drug development (Cao et al., 2005).

properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-15-5-7-17(8-6-15)26-11-9-25(10-12-26)13-16-14-27-20(23-16)18-3-1-2-4-19(18)24-21(27)28/h1-8,16,23H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZHJSMFIZKCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

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